3-Amino-4-cyclohexylaminocoumarin
Overview
Description
3-Amino-4-cyclohexylaminocoumarin (ACC) is a heterocyclic compound that belongs to the family of coumarin derivatives. Coumarin is a privileged scaffold that contains the unique 2H-chromen-2-one motif, and its derivatives are widely distributed in nature, especially in plants .
Synthesis Analysis
The synthesis of various coumarin derivatives involves two- or multi-component reactions involving 3-amino or 4-aminocoumarin . The chemical reactivity of 3-aminocoumarins is more profound due to the presence of an amino group as well as enamine carbon in the described scaffold .Molecular Structure Analysis
The molecular formula of 3-Amino-4-cyclohexylaminocoumarin is C15H18N2O2 and its molecular weight is 258.32 g/mol. For a detailed molecular structure analysis, techniques like X-ray crystallography and 3D electron diffraction can be used .Chemical Reactions Analysis
The chemical reactivity of 3-aminocoumarins is more profound due to the presence of an amino group as well as enamine carbon in the described scaffold . Multicomponent reactions (MCRs) are an important tool to expedite the tailoring of a vast number of organic molecules .Physical And Chemical Properties Analysis
The molecular formula of 3-Amino-4-cyclohexylaminocoumarin is C15H18N2O2 and its molecular weight is 258.32 g/mol. More specific physical and chemical properties were not found in the retrieved papers.Scientific Research Applications
Organic Synthesis
3-Aminocoumarins and their derivatives represent an important class of a multi-tasking and multi-functional scaffold in organic synthesis . The chemical reactivity of 3-aminocoumarins is more profound due to the presence of an amino group as well as enamine carbon in the described scaffold .
Pharmaceutical Chemistry
3-Aminocoumarins have an immense impact in the field of pharmaceutical chemistry due to various biological activities displayed by such class of compounds . They are the core structure of novobiocin, clorobiocin, and coumermycin isolated from several Streptomyces strains .
Antibiotics
Novobiocin and clorobiocin, which have 3-aminocoumarins as their core structure, were established to function as antibiotics and are useful for the treatment of infections caused by multi-resistant gram-positive bacteria .
DNA Gyrase Inhibitors
3-Aminocoumarins act as inhibitors of DNA gyrase . DNA gyrase is an enzyme that introduces supercoiling into DNA, which is essential for various processes such as DNA replication and transcription.
Heat Shock Protein 90 Antagonists
3-Aminocoumarins also act as heat shock protein 90 (HSP 90) antagonists . HSP 90 is a chaperone protein that assists other proteins to fold properly, stabilizes proteins against heat stress, and aids in protein degradation.
Anti-Cancer Agents
3-Aminocoumarins have been found to have anti-cancer properties, acting as HSP 90 inhibitors . This makes them potential candidates for the development of new cancer therapies.
Fluorescence Sensors
The attractive fluorescence, structural flexibility, and excellent biocompatibility of coumarins and related compounds explore the application of designed 3-aminocoumarins-based fluorescence sensors in the fields of chemical sensors, molecular recognition, analytical chemistry, bioorganic chemistry, bio-imaging, and material chemistry .
Future Directions
The synthesis of 3-aminocoumarins and their synthetic applicability have an immense impact in the field of organic and pharmaceutical chemistry due to various biological activities displayed by such class of compounds as well as due to their natural occurrences . This review may help expand the development of various analogues with coumarin as the basic unit .
Mechanism of Action
Target of Action
3-Aminocoumarins and their derivatives, such as 3-Amino-4-cyclohexylaminocoumarin, are known to be multi-tasking and multi-functional scaffolds in organic synthesis . They have been found to have various biological activities
Mode of Action
Aminocoumarins are generally known for their ability to interact with their targets due to the presence of an amino group as well as enamine carbon . This allows them to bind to their targets and exert their effects.
Biochemical Pathways
Aminocoumarin antibiotics, which include 3-aminocoumarins, are known to inhibit dna gyrase , an enzyme involved in DNA replication and transcription. This suggests that 3-Amino-4-cyclohexylaminocoumarin may also affect these pathways.
properties
IUPAC Name |
3-amino-4-(cyclohexylamino)chromen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c16-13-14(17-10-6-2-1-3-7-10)11-8-4-5-9-12(11)19-15(13)18/h4-5,8-10,17H,1-3,6-7,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRHGJUZBYPRIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C(=O)OC3=CC=CC=C32)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219539 | |
Record name | Coumarin, 3-amino-4-cyclohexylamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00219539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
69405-46-5 | |
Record name | Coumarin, 3-amino-4-cyclohexylamino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069405465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Coumarin, 3-amino-4-cyclohexylamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00219539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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